
1,2,4-Thiadiazole, 3,5-diamino-, p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate is a chemical compound with the molecular formula C9H12N4O3S2 and a molecular weight of 288.349 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate typically involves the reaction of dithiourea or amidinothiourea with hydrogen peroxide . The optimal ratio of reagents and monitoring methods have been developed to increase the yield and reduce the reaction time . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation and various halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include halogenated thiadiazole derivatives .
Scientific Research Applications
3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiadiazole derivatives have shown potential as therapeutic agents with anticancer, antiviral, neuroprotective, and cardioprotective activities . In industry, these compounds are used in the development of insecticides, herbicides, and fungicides .
Mechanism of Action
The mechanism of action of 3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The thiadiazole moiety can interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate can be compared with other thiadiazole derivatives such as 3,5-diiodo-1,2,4-thiadiazole and 3,5-dibromo-1,2,4-thiadiazole . These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities . The unique properties of 3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate make it a valuable compound for various applications .
Properties
CAS No. |
5380-27-8 |
|---|---|
Molecular Formula |
C9H12N4O3S2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;1,2,4-thiadiazole-3,5-diamine |
InChI |
InChI=1S/C7H8O3S.C2H4N4S/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-5-2(4)7-6-1/h2-5H,1H3,(H,8,9,10);(H4,3,4,5,6) |
InChI Key |
FXQDQNMVXPFVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1(=NSC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


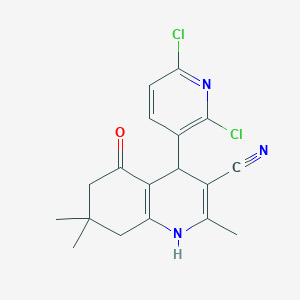
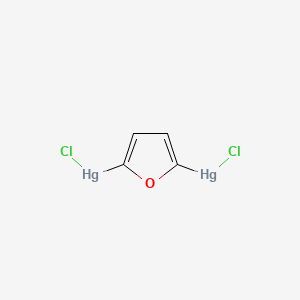
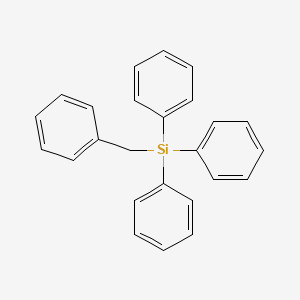
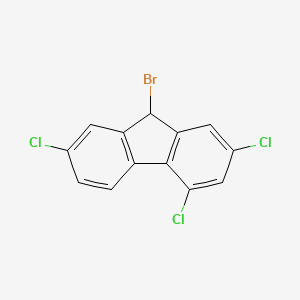
![2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11956248.png)
![1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate](/img/structure/B11956252.png)
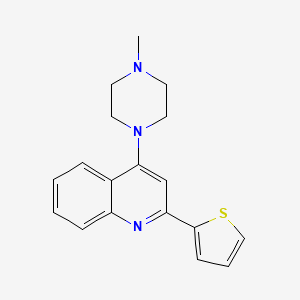
![[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11956256.png)

![4-[(4-Bromophenyl)diazenyl]-3-methylaniline](/img/structure/B11956264.png)
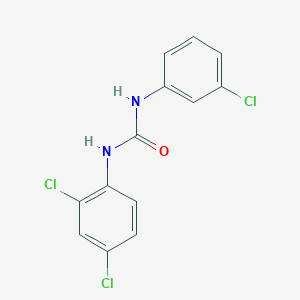
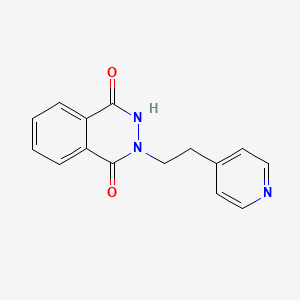
![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)

